5-chlorodihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Chlorouracil: is a halogenated derivative of uracil, a pyrimidine nucleobase. It is known for its mutagenic and clastogenic properties and has been studied for its potential applications in medicinal chemistry and synthetic biology. The compound is characterized by the substitution of a chlorine atom at the 5-position of the uracil ring, which significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-chlorouracil typically involves the chlorination of uracil. One common method includes mixing uracil with a solvent and a catalyst, heating the mixture to 75-85°C, and then adding a chlorinating reagent. The mixture is then cooled and maintained at 50-60°C for several hours before precipitating the primary crystals .
Industrial Production Methods: Industrial production of 5-chlorouracil follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The yield can reach up to 80-90% under optimized conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the uracil ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed.
Major Products:
Substitution Products: Various substituted uracil derivatives.
Oxidation Products: Oxidized forms of uracil.
Reduction Products: Reduced forms of uracil.
Scientific Research Applications
Chemistry: 5-Chlorouracil is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and medicinal chemistry .
Biology: In biological research, 5-chlorouracil is used to study DNA and RNA interactions. It can be incorporated into nucleic acids, allowing researchers to investigate the effects of halogenated bases on genetic stability and function .
Medicine: The compound has been explored for its potential as an anti-tumor agent. Its ability to induce mutations and interfere with DNA replication makes it a candidate for cancer research .
Industry: 5-Chlorouracil is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chlorouracil involves its incorporation into nucleic acids, where it can replace thymine in DNA. This substitution can lead to errors in DNA replication and transcription, ultimately causing mutations and cell death. The compound’s mutagenic properties are attributed to its ability to form stable base pairs with adenine and guanine, disrupting the normal base-pairing rules .
Comparison with Similar Compounds
5-Fluorouracil: A well-known anti-cancer drug with similar structural properties.
5-Bromouracil: Another halogenated uracil derivative with mutagenic properties.
5-Iodouracil: Known for its lethal and mutagenic effects on bacteriophage T4.
Uniqueness: 5-Chlorouracil is unique due to its specific reactivity and the stability of its base pairs with adenine and guanine. This makes it particularly useful in synthetic biology and genetic research .
Properties
IUPAC Name |
5-chloro-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJAOTUPKDMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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